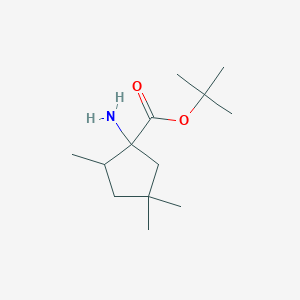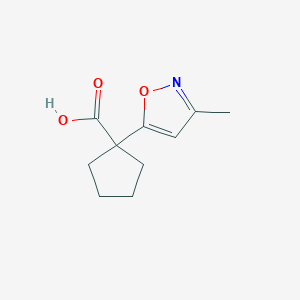
4-(1-Methanesulfonylethenyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methanesulfonylethenyl)benzonitrile is a chemical compound with the molecular formula C₁₀H₉NO₂S and a molecular weight of 207.25 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a methanesulfonyl group attached to an ethenyl group on a benzonitrile ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methanesulfonylethenyl)benzonitrile can be achieved through various methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This reaction can be catalyzed by acids and can be performed in a one-pot process to reduce energy consumption and solvent waste .
Industrial Production Methods
Industrial production methods for benzonitrile derivatives often involve the cyanation of benzene halides, toluene halides, and ammonia reactions . Additionally, ammoxidation of toluene, ammonia, and air, as well as the reaction of benzoic acid with urea, are also employed . These methods are advantageous due to their mild reaction conditions, low production costs, and potential for large-scale application .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methanesulfonylethenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially when electron-withdrawing groups are present on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or catalytic hydrogenation for reduction reactions.
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted aromatic compounds .
Scientific Research Applications
4-(1-Methanesulfonylethenyl)benzonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced coatings, pesticides, and dyes.
Mechanism of Action
The mechanism of action of 4-(1-Methanesulfonylethenyl)benzonitrile involves its interaction with molecular targets and pathways. For example, in nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex, which is a negatively charged intermediate formed by the attack of a nucleophile on the aromatic ring . This complex can then undergo further transformations to yield the final product.
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonyl)benzonitrile: A similar compound with a methylsulfonyl group instead of a methanesulfonylethenyl group.
Benzonitrile: The parent compound without any substituents on the aromatic ring.
Uniqueness
4-(1-Methanesulfonylethenyl)benzonitrile is unique due to the presence of the methanesulfonylethenyl group, which imparts distinct chemical properties and reactivity compared to other benzonitrile derivatives .
Properties
Molecular Formula |
C10H9NO2S |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
4-(1-methylsulfonylethenyl)benzonitrile |
InChI |
InChI=1S/C10H9NO2S/c1-8(14(2,12)13)10-5-3-9(7-11)4-6-10/h3-6H,1H2,2H3 |
InChI Key |
JXLQSSGEPAKNSO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(=C)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13222292.png)

![3-Amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B13222298.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine](/img/structure/B13222307.png)


![3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid](/img/structure/B13222324.png)

![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile](/img/structure/B13222337.png)

